![molecular formula C5H5BrN2OS B2725829 N-[(4-Bromo-2-thiazolyl)methyl]formamide CAS No. 1279721-67-3](/img/structure/B2725829.png)

N-[(4-Bromo-2-thiazolyl)methyl]formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

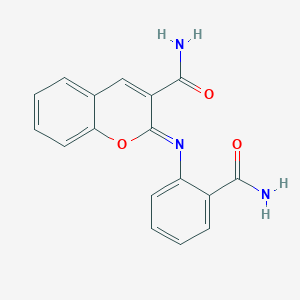

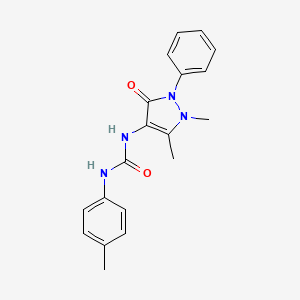

“N-[(4-Bromo-2-thiazolyl)methyl]formamide” is a chemical compound with the CAS Number: 1279721-67-3 . It has a molecular weight of 221.08 . The IUPAC name for this compound is N-((4-bromothiazol-2-yl)methyl)formamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a predicted density of 1.736±0.06 g/cm3 and a predicted boiling point of 398.7±22.0 °C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

N-[(4-Bromo-2-thiazolyl)methyl]formamide and its analogues have been utilized in the synthesis of various chemical compounds. For instance, the use of related thiazolyl compounds in the microwave-promoted synthesis of benzamides highlights an efficient and cleaner method for producing these chemicals, showcasing the compound's role in facilitating chemical reactions and contributing to the development of novel synthesis pathways (Saeed, 2009).

Biological Activity and Anticancer Research

Thiazolides, a class of compounds including thiazolyl derivatives, have been studied for their broad-spectrum anti-infective properties against various pathogens. Furthermore, certain thiazolides have been investigated for their potential anticancer activities. These studies highlight the role of thiazolyl compounds in inducing cell death in cancer cells and suggest a promising avenue for the development of new anticancer therapeutics (Müller, Sidler, Nachbur, Wastling, Brunner, & Hemphill, 2008).

Antiparasitic and Antimicrobial Effects

Research on thiazolides, including those related to this compound, has demonstrated efficacy against a variety of parasites and microbes. Studies have shown that these compounds exhibit activity against protozoan parasites, suggesting their utility in treating infections caused by these organisms. The mechanism of action appears to involve the disruption of specific biochemical pathways within the parasites, pointing to the potential for developing new antiparasitic drugs based on thiazolyl derivatives (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Enzymatic Activity Modulation

Thiazolides have been explored for their ability to modulate enzymatic activities within cells. This property has implications for both understanding cellular processes and developing therapeutic interventions that target specific enzymes. The modulation of enzymes such as glutathione-S-transferase by thiazolides highlights the potential for these compounds to influence cellular detoxification processes and apoptosis, with implications for treating diseases characterized by abnormal cell growth or resistance to chemotherapy (Hemphill, Müller, & Müller, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHBNJKFVASWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CNC=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)

![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)